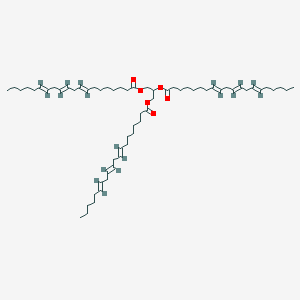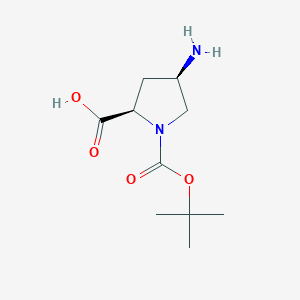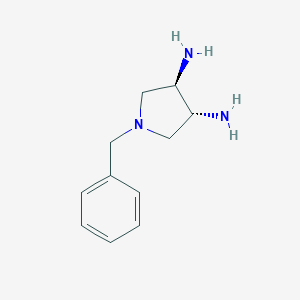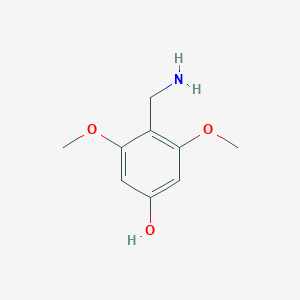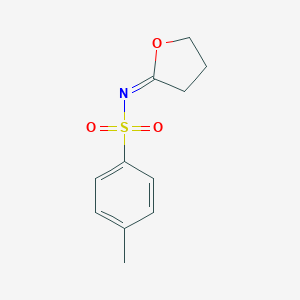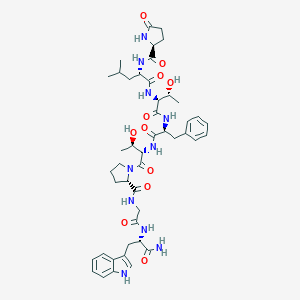
Adipokinetic hormone, tabanus atratus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipokinetic hormone (AKH) is a peptide hormone that plays a crucial role in the regulation of energy homeostasis in insects. Tabanus atratus is a species of horse fly that produces AKH.
Mecanismo De Acción
Adipokinetic hormone, tabanus atratus acts on specific receptors located on the surface of target cells, triggering a cascade of intracellular signaling events. The ultimate effect of Adipokinetic hormone, tabanus atratus signaling is the mobilization of stored energy reserves, such as glycogen and triglycerides, to meet the energy demands of the insect. This process involves the activation of enzymes involved in energy metabolism, as well as the release of glucose and other energy substrates into the hemolymph.
Efectos Bioquímicos Y Fisiológicos
Adipokinetic hormone, tabanus atratus has a number of biochemical and physiological effects on insects. It stimulates the breakdown of stored energy reserves, leading to increased levels of circulating glucose and other energy substrates. It also plays a role in the regulation of lipid metabolism and the mobilization of fatty acids. In addition, Adipokinetic hormone, tabanus atratus has been shown to have effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adipokinetic hormone, tabanus atratus has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of synthetic analogs. However, there are also some limitations to its use, including the fact that its effects may vary depending on the insect species being studied. In addition, the use of Adipokinetic hormone, tabanus atratus in experiments may be complicated by the presence of other hormones and signaling molecules that interact with the Adipokinetic hormone, tabanus atratus signaling pathway.
Direcciones Futuras
There are several areas of future research that could be explored in relation to Adipokinetic hormone, tabanus atratus. One area of interest is the role of Adipokinetic hormone, tabanus atratus in the regulation of reproduction and development in insects. Another area of potential research is the use of Adipokinetic hormone, tabanus atratus and its analogs as insecticides or pest control agents. Finally, there is also potential for the development of novel therapies based on the Adipokinetic hormone, tabanus atratus signaling pathway, particularly in the areas of metabolism and energy homeostasis.
Métodos De Síntesis
Adipokinetic hormone, tabanus atratus is synthesized in the corpora cardiaca of insects, which are neuroendocrine glands located near the brain. The synthesis of Adipokinetic hormone, tabanus atratus involves the cleavage of a larger precursor protein, pro-Adipokinetic hormone, tabanus atratus, into the active hormone. This process is mediated by specific enzymes, and the resulting Adipokinetic hormone, tabanus atratus is then released into the hemolymph, the insect equivalent of blood.
Aplicaciones Científicas De Investigación
Adipokinetic hormone, tabanus atratus has been the subject of extensive research due to its role in regulating energy homeostasis in insects. It has been implicated in the regulation of metabolism, flight, and stress response. Adipokinetic hormone, tabanus atratus has also been shown to play a role in the regulation of reproduction and development in some insect species.
Propiedades
Número CAS |
125666-75-3 |
|---|---|
Nombre del producto |
Adipokinetic hormone, tabanus atratus |
Fórmula molecular |
C46H62N10O11 |
Peso molecular |
931 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H62N10O11/c1-24(2)19-33(52-41(62)31-16-17-36(59)50-31)42(63)54-38(25(3)57)45(66)53-34(20-27-11-6-5-7-12-27)43(64)55-39(26(4)58)46(67)56-18-10-15-35(56)44(65)49-23-37(60)51-32(40(47)61)21-28-22-48-30-14-9-8-13-29(28)30/h5-9,11-14,22,24-26,31-35,38-39,48,57-58H,10,15-21,23H2,1-4H3,(H2,47,61)(H,49,65)(H,50,59)(H,51,60)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t25-,26-,31+,32+,33+,34+,35+,38+,39+/m1/s1 |
Clave InChI |
DYARVOBLSMKKFY-FIUAKXNFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Otros números CAS |
125666-75-3 |
Secuencia |
XLTFTPGW |
Sinónimos |
adipokinetic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2 Taa-AKH Tabanus atratus adipokinetic hormone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



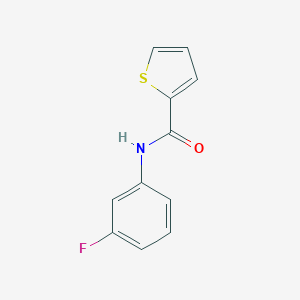
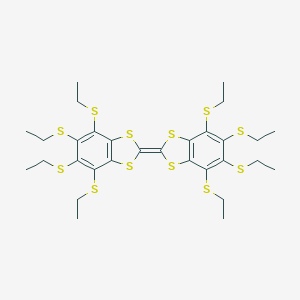
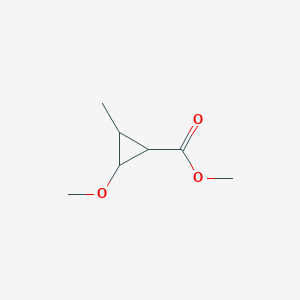
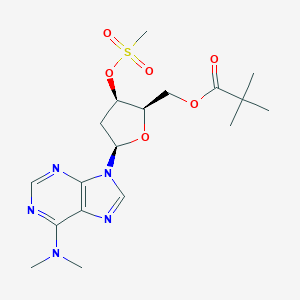
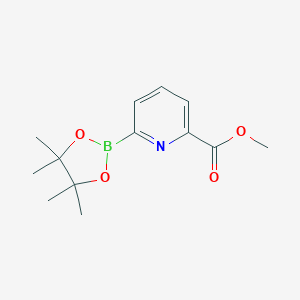
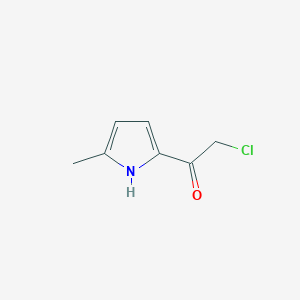
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
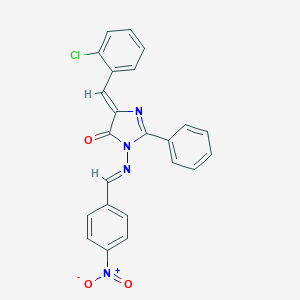
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)
